1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid
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Overview
Description
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is an active area of research . For instance, methyl 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylate and methyl 5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate were synthesized by esterification of carboxylic acids with excess methanol under reflux in the presence of a catalytic amount of sulfuric acid .
Scientific Research Applications
Proteasome Inhibition
Bortezomib, a dipeptidyl boronic acid proteasome inhibitor, utilizes the boronic acid moiety for proteasome inhibition. It represents a class of compounds where the boronic acid function plays a crucial role in therapeutic mechanisms, particularly for treating relapsed multiple myeloma. The study of bortezomib's metabolism has provided insights into the behavior of boronic acid pharmacophores in biological systems (Pekol et al., 2005).
Synthesis and Characterization
Research into the synthesis and characterization of boronic acid compounds is essential for developing new pharmaceuticals and materials. For example, the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate demonstrates the chemical versatility and reactivity of pyrazole-boronic acid derivatives, which are vital intermediates in creating biologically active compounds (Zhang Yu-jua, 2013).
Catalysis
Boronic acids serve as catalysts in various chemical reactions, enhancing reaction efficiency and selectivity. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, highlighting the utility of boronic acids in organic synthesis (Wang et al., 2018).
Cross-Coupling Reactions
Pyrazole-containing compounds, including those with boronic acid functionalities, are utilized as ligands in metal complexes to catalyze cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, demonstrating the critical role of boronic acid derivatives in modern synthetic chemistry (Ocansey et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that environmental conditions can significantly impact the action of similar compounds .
Properties
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BF3N2O2/c12-10(13,14)7-2-1-3-9(4-7)16-6-8(5-15-16)11(17)18/h1-6,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHPVFRVUDFITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC(=C2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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